molecular formula C8H16ClNO3 B15302477 rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride

rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride

Cat. No.: B15302477
M. Wt: 209.67 g/mol
InChI Key: HDPQKDQITRSQAB-HHQFNNIRSA-N
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Description

Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is commonly used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.

    Esterification: Formation of the methyl ester at the 2-carboxylate position.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes:

    Batch Reactors: Utilization of batch reactors for precise control over reaction parameters.

    Purification: Multiple purification steps to achieve high purity levels.

    Quality Control: Rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group to alcohol.

    Substitution: Nucleophilic substitution reactions at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.

    Receptor Modulation: Interaction with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (2R,4S)-4-cyclohexylpiperidine-2-carboxylate hydrochloride
  • Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride

Uniqueness

Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl (2S,4R)-4-methoxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-3-4-9-7(5-6)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

HDPQKDQITRSQAB-HHQFNNIRSA-N

Isomeric SMILES

CO[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl

Canonical SMILES

COC1CCNC(C1)C(=O)OC.Cl

Origin of Product

United States

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